An In-Depth Technical Guide to the Synthesis and Characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[1] This document outlines a robust two-step synthetic pathway to the target molecule, commencing with the synthesis of an ethyl ester precursor followed by its hydrolysis. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity assessment of the final compound, supported by expected data and in-depth explanations of the underlying principles.
Introduction: The Significance of 5-Aminopyrazole Derivatives
The 5-aminopyrazole nucleus is a privileged scaffold in the design of bioactive molecules. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological properties. These derivatives have been extensively investigated for their potential as therapeutic agents, with applications in various disease areas. The introduction of an aryl substituent at the N1 position and a carboxylic acid at the C4 position can significantly influence the compound's physicochemical properties and biological activity, making 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid a compound of considerable scientific interest.
Synthetic Pathway and Experimental Protocols
The synthesis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is efficiently achieved through a two-step process. The first step involves the cyclocondensation reaction to form the pyrazole ring, yielding the ethyl ester intermediate. The subsequent step is the hydrolysis of the ester to the desired carboxylic acid.
Figure 1: Synthetic workflow for 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Step 1: Synthesis of Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate
This initial step involves the well-established condensation reaction between a hydrazine derivative and a cyanoacetate derivative to construct the pyrazole ring.
Protocol:
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To a solution of (2-methylphenyl)hydrazine (1.22 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol).
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Reduce the solvent volume under reduced pressure.
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Pour the concentrated mixture into ice-cold water with stirring.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water and then a small amount of cold ethanol.
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Dry the product, ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, in a vacuum oven.
Step 2: Synthesis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Protocol:
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In a round-bottom flask, dissolve the crude ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (2.45 g, 10 mmol) in a mixture of ethanol (20 mL) and a 10% aqueous solution of potassium hydroxide (10 mL).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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After cooling to room temperature, remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water (20 mL) and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
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Carefully acidify the aqueous layer with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic, leading to the precipitation of the product.
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Collect the white precipitate by vacuum filtration.
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Wash the solid thoroughly with cold water to remove any inorganic salts.
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Dry the final product, 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, under vacuum.
Characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are essential for a comprehensive analysis.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available in literature, expected to be a defined solid |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
Spectroscopic Data
The following tables outline the expected spectroscopic data for the target compound, based on the analysis of closely related structures.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 (broad s) | Singlet | 1H | COOH |
| ~7.7 (s) | Singlet | 1H | Pyrazole C3-H |
| ~7.4-7.2 (m) | Multiplet | 4H | Aromatic-H (o-tolyl) |
| ~5.5 (broad s) | Singlet | 2H | NH₂ |
| ~2.1 (s) | Singlet | 3H | CH₃ (o-tolyl) |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (Carboxylic Acid) |
| ~152.0 | C5-NH₂ |
| ~138.0 | C3 |
| ~137.0 | Aromatic C-CH₃ |
| ~131.0 | Aromatic CH |
| ~129.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~126.0 | Aromatic C-N |
| ~125.0 | Aromatic CH |
| ~95.0 | C4-COOH |
| ~17.0 | CH₃ |
Table 3: Expected FT-IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amino), O-H stretch (carboxylic acid) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1620 | N-H bend (amino) |
| ~1590, 1490 | C=C stretch (aromatic) |
Table 4: Expected Mass Spectrometry Data (ESI-MS)
| m/z | Assignment |
| 218.09 | [M+H]⁺ |
| 240.07 | [M+Na]⁺ |
| 216.08 | [M-H]⁻ |
Discussion of Experimental Choices and Validation
The choice of a two-step synthesis is predicated on its reliability and the commercial availability of the starting materials. The initial cyclocondensation reaction is a classic and high-yielding method for the formation of the pyrazole ring. The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively high boiling point, which allows for a reasonable reaction rate at reflux.
The subsequent hydrolysis of the ethyl ester is a standard procedure for the deprotection of carboxylic acids. The use of a strong base like potassium hydroxide ensures complete saponification. The acidification step is critical for the precipitation of the final product, and the use of a mineral acid like HCl is standard practice.
The self-validating nature of this protocol lies in the distinct changes in physical and spectroscopic properties between the starting materials, the intermediate, and the final product. For instance, the disappearance of the characteristic ethyl ester signals in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal are clear indicators of a successful hydrolysis. Similarly, the IR spectrum will show the emergence of a broad O-H stretch and a shift in the carbonyl absorption upon conversion of the ester to the carboxylic acid.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid. The described protocols are based on established and reliable chemical transformations, and the provided characterization data serves as a benchmark for researchers in the field. The successful synthesis and purification of this compound will enable further investigation into its biological properties and potential applications in drug discovery and development.
References
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2021. Available at: [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 2023. Available at: [Link]
